molecular formula C11H8Cl2N2O3 B11841382 2,4-Dichloro-6-ethoxy-3-nitroquinoline

2,4-Dichloro-6-ethoxy-3-nitroquinoline

Cat. No.: B11841382
M. Wt: 287.10 g/mol
InChI Key: ZRMYUEVGQNFSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-ethoxy-3-nitroquinoline is a chemical compound with the molecular formula C11H8Cl2N2O3 and a molecular weight of 287.10 g/mol . It belongs to the quinoline family, which is known for its wide range of applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a nitro group attached to the quinoline ring.

Preparation Methods

The synthesis of 2,4-Dichloro-6-ethoxy-3-nitroquinoline involves several steps, typically starting with the formation of the quinoline ring. One common method includes the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst . This method is operationally simple and environmentally benign. Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

2,4-Dichloro-6-ethoxy-3-nitroquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4-Dichloro-6-ethoxy-3-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-ethoxy-3-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2,4-Dichloro-6-ethoxy-3-nitroquinoline can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their reactivity and applications

Properties

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

IUPAC Name

2,4-dichloro-6-ethoxy-3-nitroquinoline

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-18-6-3-4-8-7(5-6)9(12)10(15(16)17)11(13)14-8/h3-5H,2H2,1H3

InChI Key

ZRMYUEVGQNFSBW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C(=C2Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.